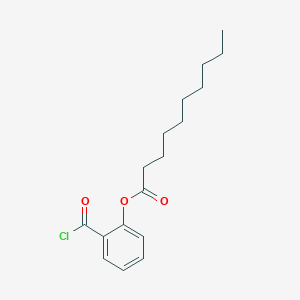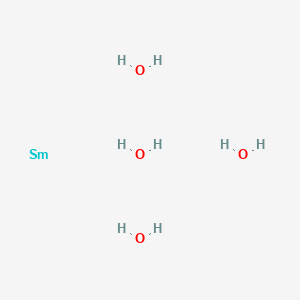
Tetrahydrate samarium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrate samarium, also known as samarium(III) acetate tetrahydrate, is a compound of samarium, a rare earth element. It is represented by the chemical formula Sm(CH₃COO)₃·4H₂O. This compound is typically found in a pale yellow powder form and is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrate samarium can be synthesized by dissolving samarium(III) oxide in a 50% acetic acid solution. The solution is then crystallized and vacuum dried to obtain the tetrahydrate form . The reaction can be represented as follows: [ \text{Sm}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{Sm}(\text{CH}_3\text{COO})_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the dissolution of samarium oxide in acetic acid, followed by crystallization and drying under controlled conditions to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrate samarium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form samarium(III) oxide.
Reduction: It can be reduced to samarium(II) compounds under specific conditions.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include samarium oxides, samarium halides, and various organometallic compounds. These products have significant applications in different scientific and industrial fields .
Scientific Research Applications
Tetrahydrate samarium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological systems and as a component in certain biochemical assays.
Industry: It is used in the production of high-performance materials, such as supercapacitors and luminescent devices
Mechanism of Action
The mechanism of action of tetrahydrate samarium involves its ability to interact with various molecular targets and pathways. In medical applications, for example, samarium compounds can target bone tissues and deliver localized radiation to treat cancerous lesions . The compound’s interaction with biological molecules can also influence biochemical pathways, making it useful in research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
Samarium(III) chloride (SmCl₃): A common samarium compound used in various chemical reactions.
Samarium(III) nitrate (Sm(NO₃)₃): Another widely used samarium compound with applications in research and industry.
Samarium(III) oxide (Sm₂O₃): A stable oxide form of samarium used in high-temperature applications.
Uniqueness
Tetrahydrate samarium is unique due to its specific hydration state, which influences its solubility and reactivity. This makes it particularly useful in applications where controlled reactivity and solubility are essential, such as in catalysis and material science .
Properties
Molecular Formula |
H8O4Sm |
|---|---|
Molecular Weight |
222.4 g/mol |
IUPAC Name |
samarium;tetrahydrate |
InChI |
InChI=1S/4H2O.Sm/h4*1H2; |
InChI Key |
PLQPSMQUVLVDDX-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-](/img/structure/B12514327.png)
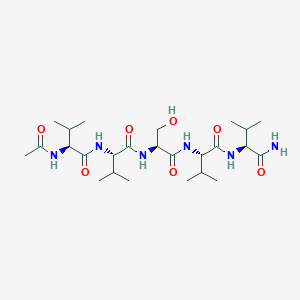
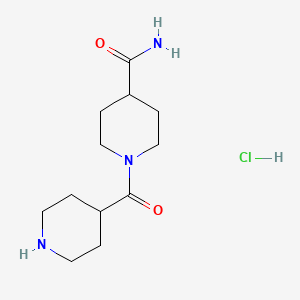
![(S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide](/img/structure/B12514334.png)
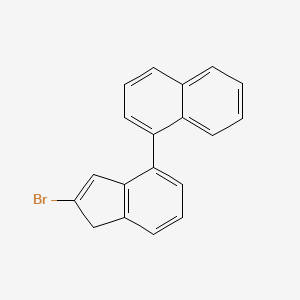
![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12514348.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
![3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12514351.png)
![N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea](/img/structure/B12514352.png)
![4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile](/img/structure/B12514358.png)

![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
